molecular formula C25H22ClFN4O2S B2975888 2-((4-Chlorobenzyl)sulfonyl)-3-(4-(2-fluorophenyl)piperazin-1-yl)quinoxaline CAS No. 1105248-46-1

2-((4-Chlorobenzyl)sulfonyl)-3-(4-(2-fluorophenyl)piperazin-1-yl)quinoxaline

Cat. No.: B2975888
CAS No.: 1105248-46-1
M. Wt: 496.99
InChI Key: ZOEJPGJMJOEISF-UHFFFAOYSA-N
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Description

2-((4-Chlorobenzyl)sulfonyl)-3-(4-(2-fluorophenyl)piperazin-1-yl)quinoxaline is a complex organic compound that belongs to the quinoxaline family. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Chlorobenzyl)sulfonyl)-3-(4-(2-fluorophenyl)piperazin-1-yl)quinoxaline typically involves multi-step organic reactions. The process may start with the preparation of the quinoxaline core, followed by the introduction of the sulfonyl and piperazinyl groups. Common reagents used in these steps include chlorinating agents, sulfonyl chlorides, and piperazine derivatives. Reaction conditions often involve the use of solvents like dichloromethane or ethanol and may require heating or the use of catalysts.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-((4-Chlorobenzyl)sulfonyl)-3-(4-(2-fluorophenyl)piperazin-1-yl)quinoxaline can undergo various chemical reactions, including:

    Oxidation: This reaction may involve the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

Common reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions may vary from room temperature to elevated temperatures, and solvents like water, ethanol, or organic solvents are often used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for therapeutic applications, including as a potential drug candidate.

    Industry: May be used in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 2-((4-Chlorobenzyl)sulfonyl)-3-(4-(2-fluorophenyl)piperazin-1-yl)quinoxaline involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate biological pathways by binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-Chlorobenzyl)sulfonyl)-3-(4-phenylpiperazin-1-yl)quinoxaline
  • 2-((4-Methylbenzyl)sulfonyl)-3-(4-(2-fluorophenyl)piperazin-1-yl)quinoxaline

Uniqueness

2-((4-Chlorobenzyl)sulfonyl)-3-(4-(2-fluorophenyl)piperazin-1-yl)quinoxaline is unique due to the specific combination of functional groups, which may confer distinct biological activities or chemical properties compared to similar compounds.

Properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfonyl]-3-[4-(2-fluorophenyl)piperazin-1-yl]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClFN4O2S/c26-19-11-9-18(10-12-19)17-34(32,33)25-24(28-21-6-2-3-7-22(21)29-25)31-15-13-30(14-16-31)23-8-4-1-5-20(23)27/h1-12H,13-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOEJPGJMJOEISF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C3=NC4=CC=CC=C4N=C3S(=O)(=O)CC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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